molecular formula C13H21F2NO4 B12844682 (R)-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate

(R)-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate

Cat. No.: B12844682
M. Wt: 293.31 g/mol
InChI Key: PYWSMGHXJUXUSK-SECBINFHSA-N
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Description

®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and difluoromethyl groups, along with two ester functionalities. The stereochemistry of the compound is defined by the ®-configuration at the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines and carbonyl compounds.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethylating agents under controlled conditions.

    Esterification: The ester functionalities are introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.

    Stereoselective Synthesis: The ®-configuration is achieved through stereoselective synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of ®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functionalities or the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both difluoromethyl and ester groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5,5-difluoropiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-13(14,15)8-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

PYWSMGHXJUXUSK-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC(CN1C(=O)OC(C)(C)C)(F)F

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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